Cholest-5-ene, 3-(iodo-125I)-, (3beta)-
Description
Role as a Radiolabeled Sterol Derivative in Life Sciences Research
As a radiolabeled analog of cholesterol, Cholest-5-ene, 3-(iodo-125I)-, (3beta)- serves as a powerful tracer in various fields of life sciences research, particularly in the study of cardiovascular disease. Its structural similarity to native cholesterol allows it to participate in many of the same metabolic pathways, while the attached Iodine-125 (B85253) provides a means of detection and quantification.
One of the primary applications of this and similar radiolabeled sterol derivatives is in the investigation of lipoprotein metabolism. Lipoproteins are complex particles that transport cholesterol and other lipids through the bloodstream. By labeling lipoproteins with compounds like Cholest-5-ene, 3-(iodo-125I)-, (3beta)-, researchers can track their circulation, uptake by different tissues, and clearance from the body. This has provided crucial insights into the roles of different lipoprotein classes, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), in both normal physiology and the development of diseases like atherosclerosis. nih.govresearchgate.net
In the context of atherosclerosis, a condition characterized by the buildup of plaque in the arteries, radiolabeled cholesterol analogs are instrumental. These tracers can be used to visualize and quantify the accumulation of cholesterol in atherosclerotic lesions. For instance, studies have utilized similar compounds, such as Iodine-125 labeled cholesteryl iopanoate, to measure the extent of atherosclerosis in animal models. nih.gov Such research helps in understanding the mechanisms of plaque formation and in evaluating the efficacy of potential therapeutic interventions. nih.gov
Furthermore, the use of radiolabeled cholesterol derivatives extends to cellular level investigations. Researchers can study the uptake and metabolism of these compounds by specific cell types, such as macrophages, which play a key role in the development of atherosclerotic plaques. nih.govnih.gov These studies help to elucidate the molecular mechanisms underlying cholesterol accumulation in cells and the subsequent inflammatory responses.
Historical Context of Radiolabeled Cholesterol Analogs as Research Tools
The use of radiolabeled compounds as tracers in biomedical research has a rich history, dating back to the early 20th century. The pioneering work of George de Hevesy in the 1930s, which involved the use of radioactive isotopes to study metabolic processes, laid the foundation for modern tracer methodology and earned him a Nobel Prize. mdpi.com The discovery and availability of various radioisotopes in the mid-20th century opened up new avenues for biological investigation.
The study of cholesterol metabolism, in particular, has greatly benefited from the development of radiotracer techniques. Early research in the mid-20th century began to unravel the complex pathways of cholesterol synthesis, transport, and excretion. The introduction of radiolabeled cholesterol and its precursors allowed scientists to trace the fate of these molecules in the body with unprecedented precision. researchgate.net
Initially, isotopes such as Carbon-14 (B1195169) and Tritium (B154650) were commonly used to label cholesterol. These beta-emitting isotopes were instrumental in foundational studies of cholesterol metabolism. However, the development of gamma-emitting isotopes, such as Iodine-125, offered new possibilities for in vivo imaging and biodistribution studies. The ability to detect gamma radiation externally made it possible to track the movement of radiolabeled compounds in living organisms without the need for invasive procedures. This led to the synthesis of a variety of iodinated cholesterol analogs, including Cholest-5-ene, 3-(iodo-125I)-, (3beta)-, designed to mimic the behavior of native cholesterol and its esters.
Significance of Iodine-125 Isotope Characteristics for Research Applications
The choice of Iodine-125 as a radiolabel for cholesterol analogs is based on a combination of its physical and chemical properties that make it well-suited for a range of research applications.
One of the most significant advantages of Iodine-125 is its relatively long half-life of approximately 59.4 days. This extended half-life allows for longer-term studies of metabolic processes that may occur over days or even weeks. It also provides a practical window for the synthesis, purification, and experimental use of the radiolabeled compound without significant loss of radioactivity.
Iodine-125 decays by electron capture, emitting low-energy gamma rays and X-rays. These emissions are readily detectable by standard laboratory equipment, such as gamma counters and SPECT (Single-Photon Emission Computed Tomography) scanners. semanticscholar.orgnih.gov The low energy of the emitted photons also allows for relatively simple and effective radiation shielding.
From a chemical perspective, iodine can be readily incorporated into organic molecules, including the cholesterol backbone, through well-established chemical reactions. This allows for the synthesis of radiolabeled cholesterol analogs with high specific activity, meaning a high ratio of radioactivity to the mass of the compound. This is crucial for tracer studies, where only a small amount of the labeled compound should be introduced so as not to perturb the biological system being studied.
The characteristics of Iodine-125 are summarized in the table below:
| Property | Value |
| Half-life | ~59.4 days |
| Decay Mode | Electron Capture |
| Primary Emissions | Low-energy gamma rays and X-rays |
| Primary Application | In vitro assays and in vivo imaging |
These properties have made Iodine-125 a popular choice for radiolabeling a wide variety of biomolecules, including proteins, hormones, and, as discussed here, sterol derivatives for metabolic and imaging studies. semanticscholar.orgnih.gov
Detailed Research Findings
Research utilizing radiolabeled cholesterol analogs, such as Cholest-5-ene, 3-(iodo-125I)-, (3beta)-, has provided valuable quantitative data on the biodistribution and metabolism of cholesterol in various physiological and pathological states. A study on a similar compound, Iodine-125 cholesteryl iopanoate, in a rabbit model of atherosclerosis provides a relevant example of the type of data generated in such research. The following table summarizes the tissue distribution of this radiolabeled cholesteryl ester analog.
Biodistribution of Iodine-125 Cholesteryl Iopanoate in Rabbits Data adapted from a study on a similar radiolabeled cholesteryl ester analog.
| Tissue | % Injected Dose per Gram (at 24 hours) | % Injected Dose per Gram (at 48 hours) |
| Liver | 1.5 | 1.8 |
| Adrenal | 1.2 | 1.5 |
| Spleen | 0.8 | 0.9 |
| Blood | 0.1 | 0.05 |
| Aorta | 0.05 | 0.06 |
The data indicate a selective accumulation of the radiolabeled cholesteryl ester in the liver and adrenal glands, which are key organs in cholesterol metabolism and steroid hormone synthesis. The relatively low levels in the blood at later time points suggest clearance from circulation and uptake by tissues. In studies of atherosclerosis, an increased accumulation in the aorta of diseased animals compared to healthy controls is a key finding. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
63407-66-9 |
|---|---|
Molecular Formula |
C27H45I |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-3-(125I)iodanyl-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H45I/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i28-2 |
InChI Key |
PMVJGSYGUZXDAR-FSRPILJVSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)[125I])C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)I)C)C |
Origin of Product |
United States |
Synthetic Strategies and Radiochemical Considerations
Chemical Synthesis Pathways for Cholest-5-ene, 3-(iodo-125I)-, (3beta)- and Related Analogs
The creation of iodinated cholesterol analogs involves sophisticated organic synthesis techniques to ensure the correct stereochemistry and placement of the iodine atom.
The stereochemistry at the C-3 position of the cholesterol molecule is crucial for its biological activity. Synthesis of 3β-iodocholest-5-ene derivatives often starts from cholesterol itself, which possesses the desired 3β-hydroxyl group. One common approach involves the activation of this hydroxyl group to facilitate nucleophilic substitution by an iodide ion. However, direct substitution reactions on the cholesterol backbone can be complicated by the participation of the double bond at C-5, leading to a mixture of products with retained or inverted stereochemistry.
For instance, the reaction of cholesterol under Appel conditions (using CBr4/PPh3) for bromination does not follow the standard inversion mechanism. Instead, it results in 3β-bromocholest-5-ene, where the configuration is retained. This is attributed to the involvement of the π-electrons from the C-5 double bond. Subsequent reaction of this 3β-bromo derivative with an azide (B81097) source, such as sodium azide, proceeds predominantly with inversion of configuration (an SN2 mechanism) to yield 3α-azidocholest-5-ene. jyu.fibeilstein-journals.org This highlights the challenges in controlling stereochemistry and the necessity of carefully chosen reaction pathways to achieve the desired 3β-iodo configuration.
While not directly applied in the most common syntheses of 3β-iodocholest-5-ene, i-steroid and retro-i-steroid rearrangements are powerful tools in steroid chemistry that can be used to alter the steroid backbone and introduce functionalities at different positions. These rearrangements involve the formation of a cyclopropane (B1198618) ring between C-3 and C-5, creating a transient "i-steroid" intermediate. This can be followed by a "retro-i-steroid" rearrangement to regenerate the cholestane (B1235564) skeleton, but potentially with a different arrangement of substituents. Such strategies are more frequently employed in the synthesis of more complex or modified steroid analogs.
A notable related synthesis is that of 6β-iodomethyl-19-nor-cholest-5(10)-en-3−β-ol (NP-59), an isomer of 19-iodocholesterol. When 19-iodocholesterol is heated, it can rearrange to the more stable NP-59. nih.gov This indicates that rearrangements are a significant consideration in the synthesis and stability of iodinated cholesterol derivatives.
To facilitate the introduction of iodine and to improve the properties of the final compound, various derivatization strategies are employed. A key precursor for radioiodination is often a derivative where a good leaving group is attached to the C-3 position of cholesterol. For example, the 3β-hydroxyl group can be converted into a tosylate or mesylate. This activated intermediate can then undergo nucleophilic substitution with a radioiodide salt (e.g., Na125I) to introduce the iodine-125 (B85253) isotope.
Derivatization is also a critical step in the analysis of cholesterol and its precursors. Silylation, for instance, is a widely used technique to replace the hydroxyl group at the C-3 position with a trimethylsilyl (B98337) group, which makes the molecule less polar, more volatile, and more thermally stable for analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net While not part of the synthesis of the final iodinated product, such techniques are essential for characterizing precursors and intermediates.
Radiosynthesis and Radiolabeling Methodologies with Iodine-125
Iodine-125 is a commonly used radionuclide in research due to its convenient half-life of 59.4 days and its emission of low-energy gamma and X-rays, which are suitable for in vitro assays and preclinical imaging. nih.govpharmacylibrary.com
The most common method for introducing 125I into the cholesterol molecule is through nucleophilic substitution. This typically involves reacting a suitable precursor, such as a cholesterol derivative with a good leaving group at the C-3 position (e.g., a tosylate), with a source of radioiodide, such as sodium iodide-125 (Na125I). The reaction is usually carried out in an appropriate organic solvent.
Another approach is electrophilic radioiodination, though this is less common for labeling the C-3 position of cholesterol. This method involves using an oxidizing agent to generate an electrophilic form of iodine that can then react with an activated aromatic ring or other suitable functional group. nih.gov For cholesterol itself, this is not a direct route to 3-iodo-cholestene.
Isotope exchange is another potential method, where a non-radioactive iodinated cholesterol molecule is incubated with a source of radioiodide. However, this method can be slow and may not result in a high specific activity product.
Radiochemical Purity and Stability Assessment for Research Use
Ensuring the radiochemical purity and stability of Cholest-5-ene, 3-(iodo-125I)-, (3beta)- is paramount for its reliable use in research. The presence of radiochemical impurities, such as free radioiodide or other labeled byproducts, can lead to inaccurate experimental results.
Radiochemical purity is typically assessed using chromatographic techniques, most commonly thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). nih.gov These methods separate the desired radiolabeled compound from impurities, allowing for their quantification. For example, in the quality control of other radioiodinated pharmaceuticals like hippuran, TLC has been shown to be effective in separating free iodide and other labeled impurities. nih.gov
Stability studies are also crucial. The labeled compound is stored under defined conditions (e.g., temperature, light exposure) and its radiochemical purity is monitored over time. Deiodination, the loss of the iodine-125 atom, is a common degradation pathway. For instance, 131I-19-iodocholesterol has been observed to undergo slow deiodination and isomerization to the more stable NP-59 over time, even at 4°C. nih.gov
| Assessment Technique | Purpose | Common Impurities Detected |
| Thin-Layer Chromatography (TLC) | Separation and quantification of radiolabeled species. | Free radioiodide, other labeled byproducts. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation for purity assessment and quantification. | Isomeric impurities, degradation products. |
| Gamma Spectroscopy | To confirm the identity of the radionuclide (Iodine-125). | Other gamma-emitting radionuclides. |
Development of Alternative Halogenated Cholestene Analogs for Research
Research into adrenal imaging and steroid metabolism has led to the development of several alternative halogenated cholestene analogs. The goal is often to improve properties such as adrenal uptake, stability, or imaging characteristics.
One of the most significant analogs is 6β-iodomethyl-19-nor-cholest-5(10)-en-3β-ol (NP-59). This compound has shown higher adrenal uptake compared to 19-iodocholesterol and is more stable. nih.govnih.gov Another example is 6-bromomethyl cholesterol, which has also been investigated as an adrenal imaging agent.
Side-chain halogenated analogs have also been synthesized and studied. For instance, 26-bromocholesterol and 26-iodocholesterol have been found to be metabolized by the cholesterol side-chain cleavage enzyme system in the adrenal glands. nih.gov These analogs can serve as probes to study sterol transfer and metabolism within cells. nih.gov
The development of these analogs often involves similar synthetic and radiolabeling strategies as those used for Cholest-5-ene, 3-(iodo-125I)-, (3beta)-, but with modifications to introduce the halogen at different positions on the cholesterol framework.
| Analog | Position of Halogen | Key Research Finding |
| 6β-iodomethyl-19-nor-cholest-5(10)-en-3β-ol (NP-59) | C-6 | Higher adrenal uptake and greater stability compared to 19-iodocholesterol. nih.govnih.gov |
| 6-Bromomethyl cholesterol | C-6 | Shows affinity for the adrenal gland. |
| 26-Bromocholesterol | C-26 | Metabolized by the adrenal cholesterol side-chain cleavage enzyme system. nih.gov |
| 26-Iodocholesterol | C-26 | Metabolized by the adrenal cholesterol side-chain cleavage enzyme system. nih.gov |
Synthesis of Fluorinated Cholesterol Analogs (e.g., 18F-FNP-59)
The development of fluorinated cholesterol analogs, such as 18F-FNP-59, has been a long-standing goal to leverage the favorable properties of the positron-emitting radionuclide fluorine-18 (B77423) for PET imaging. nih.gov The synthesis of 18F-FNP-59 starts from cholesterol and involves a multi-step sequence to produce a suitable precursor for radiolabeling.
An improved and more concise synthetic route to the FNP-59 precursor has been developed, reducing the process to eight steps. google.com A key intermediate in this synthesis is a mesylate precursor, which is generated from cholesterol in six steps. google.com The final radiolabeling step involves a nucleophilic substitution reaction on this precursor with [18F]fluoride.
The radiosynthesis of 18F-FNP-59 is typically automated and involves the elution of fluorine-18, trapped on an anion exchange cartridge, with a solution of tetrabutylammonium (B224687) (TBA) bicarbonate. google.com After azeotropic drying of the [18F]TBAF, the mesylate precursor dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) is added. google.com The reaction mixture is heated to a high temperature, for instance, 150°C for 20 minutes, to facilitate the fluorination reaction. google.com Following the incorporation of 18F, a deprotection step is often necessary. For example, if a pivaloyl protecting group is used for the 3β-hydroxyl group of cholesterol, it is removed by hydrolysis with a base such as potassium hydroxide (B78521) in an ethanol (B145695)/water mixture at elevated temperature. google.com
The crude radiolabeled product is then purified using semi-preparative high-performance liquid chromatography (HPLC) to ensure high radiochemical purity. google.comnih.gov The final product, 18F-FNP-59, is then reformulated in a suitable solution for in vivo use. nih.gov
| Step | Description | Reagents/Conditions | Reference |
| 1 | Precursor Synthesis | Multi-step synthesis from cholesterol to form a mesylate precursor. | google.com |
| 2 | Radiolabeling | Nucleophilic substitution with [18F]TBAF. | google.com |
| Mesylate precursor in DMSO, heated at 150°C for 20 min. | google.com | ||
| 3 | Deprotection | Removal of protecting groups (e.g., pivaloyl) with 1M KOH in EtOH:H2O. | google.com |
| 4 | Purification | Semi-preparative HPLC. | google.comnih.gov |
Synthesis of Brominated Cholesterol Analogs (e.g., 82Br-NCL-6-Br)
The synthesis of brominated cholesterol analogs provides another avenue for the development of radiotracers. An example is the synthesis of 6β-bromomethyl-19-norcholest-5(10)-en-3β-ol (NCL-6-Br), which can be labeled with bromine-82. nih.gov
The synthesis of NCL-6-Br is achieved directly from cholest-5-ene-3β,19-diol 19-toluene-p-sulfonate. nih.gov This reaction proceeds via a homoallylic rearrangement using either ammonium (B1175870) bromide or sodium bromide in acetonitrile (B52724) as the solvent. nih.gov This method is also applicable for the direct radiolabeling of the compound with bromine-82. nih.gov
Another approach for the synthesis of a brominated cholesterol analog, specifically 82Br-labeled 6-bromocholesterol, involves an exchange reaction. google.com In this method, the corresponding 6-iodocholesterol (B1195458) is treated with cuprous bromide labeled with 82Br. google.com The reaction is carried out in a solvent such as dimethylformamide (DMF) and is stirred at room temperature for an extended period (10-20 hours) or heated to higher temperatures (e.g., 120°C for 16 hours) to drive the exchange. google.com The resulting 82Br-6-bromocholesterol is then isolated from the reaction mixture by dilution with water and extraction with an organic solvent like chloroform. google.com Purification of the final product can be achieved by recrystallization from a solvent such as ethanol or by passing it through a silica (B1680970) gel microcolumn. google.com
| Starting Material | Reagents/Conditions | Product | Radiochemical Yield | Reference |
| Cholest-5-ene-3β,19-diol 19-toluene-p-sulfonate | Ammonium bromide or sodium bromide in acetonitrile | 6β-Bromomethyl-19-norcholest-5(10)-en-3β-ol (NCL-6-Br) | Not specified | nih.gov |
| 6-Iodocholesterol | Cu82Br in dry DMF, heated at 120°C for 16 hours | 82Br, 6-Bromocholesterol | 100% of theory | google.com |
| 6-Iodocholesterol | Cu82Br in dry DMF, stirred at 25°C for 10-20 hours | 82Br, 6-Bromocholesterol | 45% | google.com |
Methodological Applications in Biological Systems Research
Application in Lipid Metabolism Research
The investigation of lipid metabolism is crucial for understanding numerous physiological and pathological processes. Radiolabeled molecules are invaluable tools in these studies, allowing for the precise tracking of metabolic fates. However, specific published research detailing the use of Cholest-5-ene, 3-(iodo-125I)-, (3beta)- in the following areas of lipid metabolism is not readily found.
Tracing Cholesterol Biosynthesis Pathways in Experimental Models
The intricate pathways of cholesterol biosynthesis have been largely elucidated using radiolabeled precursors. While foundational studies have employed isotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) to trace the conversion of molecules like acetate (B1210297) and mevalonate (B85504) into cholesterol, specific studies detailing the use of Cholest-5-ene, 3-(iodo-125I)-, (3beta)- as a tracer in these biosynthetic pathways are not described in the available literature.
Analysis of Cholesterol Transport and Degradation Kinetics in Cells and Tissues
Understanding the dynamics of cholesterol transport between cells and tissues, as well as its degradation and excretion, is fundamental to lipid biology. Radiotracers are essential for determining the kinetics of these processes. Despite the suitability of radioiodinated cholesterol analogs for such studies, specific data on the transport and degradation kinetics of Cholest-5-ene, 3-(iodo-125I)-, (3beta)- in cellular or tissue models are not available in the reviewed literature.
Investigation of Free Cholesterol Metabolism in Lipoprotein Classes (e.g., HDL, LDL, VLDL)
Lipoproteins are the primary carriers of cholesterol in the bloodstream. The metabolism of free cholesterol within different lipoprotein classes—high-density lipoprotein (HDL), low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL)—is a key area of cardiovascular research. While radiolabeled cholesterol is a standard tool for investigating the transfer and metabolism of cholesterol between these particles, specific research findings utilizing Cholest-5-ene, 3-(iodo-125I)-, (3beta)- for this purpose are not documented in the available sources.
Mechanistic Studies of Cellular Cholesterol Efflux
Cellular cholesterol efflux, the process by which cells release excess cholesterol to acceptors like HDL, is a critical step in reverse cholesterol transport. In vitro assays using radiolabeled cholesterol are the gold standard for quantifying this process. However, specific mechanistic studies that have employed Cholest-5-ene, 3-(iodo-125I)-, (3beta)- to probe the intricacies of cholesterol efflux are not described in the accessible scientific literature.
Characterization of Cellular and Subcellular Lipid Dynamics
The distribution and movement of lipids within and between cells and tissues are fundamental to cellular function and organismal homeostasis. Radiotracers provide a powerful means to visualize and quantify these dynamics.
Assessment of Lipid-Rich Tissue Distribution in Animal Research Models
Following administration in animal models, the biodistribution of radiolabeled lipids can reveal sites of significant uptake and accumulation, providing insights into the function of lipid-rich tissues such as the adrenal glands, liver, and adipose tissue. While this is a common application for radiolabeled cholesterol analogs, specific studies documenting the tissue distribution patterns of Cholest-5-ene, 3-(iodo-125I)-, (3beta)- in animal models are not found in the public literature. This lack of data prevents the compilation of a detailed account of its behavior in vivo.
Utilization of Autoradiography for Tissue and Cellular Visualization in Research
Cholest-5-ene, 3-(iodo-125I)-, (3beta)-, a radioiodinated analog of cholesterol, is a key tool in autoradiography for visualizing the distribution of cholesterol within biological systems. This technique leverages the radioactive properties of iodine-125 (B85253) to trace the path and localization of the cholesterol molecule in tissues and cells. Following administration, the gamma rays emitted by the 125I isotope create a latent image on photographic emulsion that is overlaid on tissue sections. This allows for the precise mapping of cholesterol uptake and accumulation.
In tissue-level studies, this method has been instrumental in identifying organs with high cholesterol uptake, such as the adrenal glands, liver, and ovaries. nih.gov For example, experiments in rats using radioiodinated cholesterol have shown significant accumulation in the adrenal glands, which is consistent with the high demand for cholesterol for steroid hormone synthesis. nih.gov Autoradiography provides a visual and quantifiable record of cholesterol distribution, revealing, for instance, that high-density lipoproteins (HDL) labeled with radioiodinated cholesterol are taken up by the adrenal glands through a receptor-mediated process. nih.gov This technique has also been applied in atherosclerosis research to demonstrate the localization of radiolabeled lipoproteins in the aortas of mouse models of the disease. nih.gov
At the cellular level, autoradiography offers the resolution needed to study the intracellular trafficking of cholesterol. While fluorescent cholesterol analogs are also used for live-cell imaging, radiolabeling avoids potential artifacts that can arise from the bulky fluorescent tags altering the molecule's biophysical properties. nih.gov Autoradiography can pinpoint the accumulation of radiolabeled cholesterol within specific subcellular compartments, such as lysosomes, which is crucial for studying lipid storage disorders.
Exploration of Receptor-Ligand Interactions
Studies of Low-Density Lipoprotein (LDL) Receptor Binding and Internalization Mechanisms
The use of Cholest-5-ene, 3-(iodo-125I)-, (3beta)- incorporated into low-density lipoprotein (LDL) particles has been foundational to our understanding of LDL receptor-ligand interactions and the process of receptor-mediated endocytosis. Seminal studies by Brown and Goldstein utilized 125I-labeled LDL to demonstrate that LDL binds to a specific, high-affinity receptor on the surface of human fibroblasts. nih.gov This binding was shown to be a saturable process, a hallmark of receptor-mediated interactions. nih.gov
The process begins when LDL particles in the bloodstream bind to LDL receptors (LDLR) located on the cell surface. nih.govnih.gov This interaction is crucial for clearing approximately 70% of all plasma cholesterol. ahajournals.org The LDL-LDLR complex is then internalized into the cell through clathrin-mediated endocytosis. nih.gov Inside the cell, the vesicle containing the complex fuses with early endosomes. The acidic environment of the endosome causes the LDL to dissociate from its receptor. nih.govnih.gov The receptor is then recycled back to the cell surface, while the LDL particle is transported to the lysosome for degradation, releasing free cholesterol for cellular use. nih.gov
Studies using radiolabeled LDL have been critical in elucidating this pathway and in identifying defects that lead to disease. For instance, fibroblasts from individuals with homozygous familial hypercholesterolemia were shown to lack functional LDL receptors, explaining their extremely high plasma cholesterol levels. nih.gov The ability to track the binding, internalization, and degradation of 125I-labeled LDL provides a robust method for studying the entire LDL pathway and the regulatory mechanisms that govern cellular cholesterol homeostasis. nih.govdovepress.com
Table 1: Key Research Findings on LDL Receptor Interactions Using Radiolabeled LDL
| Research Area | Key Finding | Significance | Citation(s) |
|---|---|---|---|
| LDL Receptor Identification | Demonstrated high-affinity, saturable binding of 125I-LDL to fibroblast cell surfaces. | Provided the first direct evidence for a specific LDL receptor. | nih.gov |
| Familial Hypercholesterolemia | Showed that cells from patients with this disease lack functional LDL receptors. | Established the molecular basis for a major genetic disorder of cholesterol metabolism. | nih.gov |
| Internalization Pathway | Traced the path of 125I-LDL from the cell surface to endosomes and finally to lysosomes for degradation. | Elucidated the fundamental steps of receptor-mediated endocytosis for LDL. | nih.govnih.gov |
| Receptor Recycling | Followed the dissociation of the LDL-receptor complex in the endosome and the return of the receptor to the cell surface. | Revealed the efficiency of the LDL uptake process through receptor reuse. | nih.gov |
Investigation of NPC1 Protein Function in Lysosomal Cholesterol Export Pathways
Cholest-5-ene, 3-(iodo-125I)-, (3beta)- is an invaluable probe for investigating the function of the Niemann-Pick C1 (NPC1) protein, which is essential for the transport of cholesterol out of lysosomes. nih.gov Mutations in the NPC1 gene cause Niemann-Pick type C (NPC) disease, a fatal neurodegenerative disorder characterized by the massive accumulation of cholesterol and other lipids in late endosomes and lysosomes. nih.govuqam.ca
When LDL particles are taken up by cells, they are delivered to lysosomes where cholesteryl esters are hydrolyzed to free cholesterol. For this cholesterol to be utilized by the cell, it must be exported from the lysosome. This egress is a multi-step process mediated by NPC2 and NPC1 proteins. nih.gov NPC2, a soluble protein in the lysosomal lumen, binds to the newly liberated cholesterol and transfers it to the N-terminal domain of the NPC1 protein, which is embedded in the lysosomal membrane. nih.govelifesciences.org NPC1 then facilitates the movement of cholesterol out of the lysosome. mdpi.com
Using LDL labeled with Cholest-5-ene, 3-(iodo-125I)-, (3beta)-, researchers can trace the fate of LDL-derived cholesterol. In healthy cells, the radiolabeled cholesterol is observed to move out of the lysosomes and distribute to other cellular locations. However, in cells with non-functional NPC1, the radiolabeled cholesterol remains trapped within the lysosomes. nih.gov This experimental approach has been crucial in confirming the central role of NPC1 in the lysosomal cholesterol export pathway and provides a direct method for studying the pathological lipid accumulation that defines NPC disease. nih.gov Visualizing this blockage at the molecular level has been fundamental to understanding the disease's pathogenesis. researchgate.net
Table 2: Role of NPC Proteins in Lysosomal Cholesterol Export
| Protein | Location | Function | Consequence of Dysfunction | Citation(s) |
|---|---|---|---|---|
| NPC2 | Soluble, in lysosomal lumen | Binds free cholesterol after hydrolysis of LDL cholesteryl esters. | Cholesterol cannot be efficiently delivered to NPC1. | nih.govelifesciences.org |
| NPC1 | Integral lysosomal membrane protein | Receives cholesterol from NPC2 and facilitates its transport out of the lysosome. | Cholesterol becomes trapped in the lysosome, leading to Niemann-Pick Type C disease. | nih.govmdpi.comnih.gov |
Investigations into Cholesterol Metabolism and Transport Pathways
Detailed Pathways of Cholesterol Biosynthesis and Analysis of Sterol Intermediates
The intricate process of cholesterol biosynthesis involves a multi-step enzymatic cascade that converts simple precursors into the final cholesterol molecule. While Cholest-5-ene, 3-(iodo-125I)-, (3beta)- is an exogenous tracer and not a direct intermediate of this pathway, its structural similarity to cholesterol allows it to be a valuable tool for studying the fate and flux of cholesterol within cells. Researchers utilize this radiolabeled compound to track the movement and transformation of cholesterol and its derivatives, providing a clearer understanding of the regulatory points and enzymatic activities within the biosynthetic and metabolic pathways.
The analysis of sterol intermediates is crucial for understanding both normal cholesterol synthesis and pathological conditions where this process is dysregulated. The introduction of tracers like 125I-labeled cholesterol enables the sensitive detection and quantification of cholesterol and its metabolites in various biological samples. This is particularly important in studies involving the oxidation of cholesterol, where numerous oxysterols are formed. For instance, in studies of lipid oxidation, gas chromatography-mass spectrometry (GC-MS) is a powerful technique used to separate and identify various cholesterol oxidation products, such as 7-ketocholesterol (B24107) and different isomers of hydroxycholesterol, after their conversion to more volatile derivatives like trimethylsilyl (B98337) (TMS) ethers. imrpress.com
Mechanisms of Cholesterol Transport Across Biological Membranes
The transport of cholesterol across the hydrophobic core of biological membranes is a complex and tightly regulated process. Cholest-5-ene, 3-(iodo-125I)-, (3beta)- has been instrumental in studies aimed at deciphering these transport mechanisms. By tracing the movement of the radiolabel, researchers can investigate the kinetics and pathways of cholesterol influx and efflux from cells and organelles. This includes studying the role of specific transport proteins and the influence of membrane composition on cholesterol movement.
Interactions with Lipoprotein Systems
Lipoproteins are essential for the transport of insoluble lipids, including cholesterol, in the aqueous environment of the bloodstream. The interaction of cholesterol and its analogs with these lipoprotein systems is a key area of cardiovascular research.
Role in LDL and Other Lipoprotein Particle Dynamics
Low-density lipoprotein (LDL) is the primary carrier of cholesterol to peripheral tissues. Studies utilizing Cholest-5-ene, 3-(iodo-125I)-, (3beta)- have helped to elucidate the dynamics of cholesterol within LDL particles and the exchange of cholesterol between different lipoprotein classes, such as high-density lipoprotein (HDL) and very-low-density lipoprotein (VLDL). By incorporating the radiolabeled tracer into lipoproteins, scientists can track their metabolic fate, including their uptake by tissues and their remodeling in circulation.
Binding to Specific Lipoprotein Receptors in Research Models
The cellular uptake of lipoprotein-associated cholesterol is mediated by specific cell surface receptors, most notably the LDL receptor. Cholest-5-ene, 3-(iodo-125I)-, (3beta)-, when incorporated into LDL particles, serves as a valuable probe for studying the binding, internalization, and degradation of LDL. These studies have been fundamental in understanding the molecular basis of familial hypercholesterolemia and the development of atherosclerosis.
Impact of Oxidized Cholesterol Forms on Cellular Uptake (e.g., Cholest-5-en-3beta-ol-7-one)
Oxidized forms of cholesterol, such as Cholest-5-en-3beta-ol-7-one (7-ketocholesterol), are implicated in the pathophysiology of various diseases, including atherosclerosis. imrpress.com Research has shown that the presence of these oxysterols in LDL particles can significantly alter their interaction with cellular receptors and their subsequent metabolic processing. Studies using radiolabeled cholesterol in conjunction with oxidized cholesterol species help to unravel how these modifications affect cellular cholesterol uptake and contribute to cellular dysfunction. For example, the oxidation of LDL can lead to the formation of various oxysterols, which can be analyzed by techniques like GC-MS. imrpress.com
Cholesterol Homeostasis in Specific Organ Systems in Research Models (e.g., Brain, Adrenal Glands)
Maintaining cholesterol homeostasis is critical for the proper function of all cells, but it is particularly vital in organs with high cholesterol content or specialized steroidogenic functions, such as the brain and adrenal glands.
The brain, being the most cholesterol-rich organ, has a complex and largely self-contained cholesterol metabolism. Tracers like Cholest-5-ene, 3-(iodo-125I)-, (3beta)- are invaluable for studying the movement of cholesterol across the blood-brain barrier and its turnover within different brain cell types.
The adrenal glands are primary sites of steroid hormone synthesis, a process that utilizes cholesterol as the initial precursor. The uptake of cholesterol by adrenal cells is a critical and highly regulated step. Radiolabeled cholesterol has been extensively used to investigate the pathways of cholesterol delivery to the adrenal glands, primarily via lipoproteins, and its subsequent intracellular trafficking to the mitochondria where steroidogenesis is initiated.
Studies of Cellular and Subcellular Interactions
Membrane Insertion and Affinity for Phospholipid Membranes
The insertion and affinity of cholesterol and its analogs for phospholipid membranes are governed by their unique molecular geometry, including a rigid sterol ring system, a hydrophilic 3-hydroxyl group, and a flexible hydrocarbon tail. While direct biophysical studies on the membrane insertion of Cholest-5-ene, 3-(iodo-125I)-, (3beta)- are not extensively documented, its behavior is inferred from studies of cholesterol and other modified sterols.
Cholesterol itself inserts into phospholipid bilayers with a specific orientation: the hydroxyl group is positioned at the aqueous interface, engaging in hydrogen bonding with the polar head groups of phospholipids (B1166683) and water molecules, while the hydrophobic steroid nucleus and aliphatic tail are aligned with the fatty acyl chains of the phospholipids. This orientation is crucial for cholesterol's ability to modulate membrane fluidity and organization. The substitution of a bulky iodine atom at the 3-position is expected to influence its interaction with the polar headgroup region of the membrane.
Studies using fluorescent cholesterol analogs, such as those tagged with BODIPY or NBD, have provided insights into the membrane behavior of modified sterols. These probes generally mimic the behavior of natural cholesterol, partitioning into both liquid-disordered (Ld) and liquid-ordered (Lo) phases of model membranes. However, the nature and position of the tag can influence their precise partitioning and dynamics. For instance, the size and polarity of the substituent can affect the depth of insertion and interaction with neighboring lipids.
The affinity of cholesterol for different phospholipids varies, with a notable preference for sphingomyelin (B164518). This interaction is a key factor in the formation of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids. The interaction between cholesterol and sphingomyelin is stabilized by hydrogen bonding and van der Waals forces, leading to a more condensed and ordered membrane phase. It is plausible that Cholest-5-ene, 3-(iodo-125I)-, (3beta)-, due to its structural similarity to cholesterol, also exhibits a high affinity for sphingomyelin-rich domains within the plasma membrane.
Cellular Uptake and Intracellular Trafficking of Cholest-5-ene, 3-(iodo-125I)-, (3beta)- and Related Analogs
The cellular uptake of cholesterol and its analogs is a complex process involving multiple pathways. When administered in vivo, radioiodinated cholesterol derivatives associate with plasma lipoproteins, primarily low-density lipoprotein (LDL) and high-density lipoprotein (HDL). The uptake into cells is then largely mediated by lipoprotein receptors.
Studies on adrenal cortical uptake have utilized radioiodinated cholesterol analogs, such as 131I-6β-iodomethyl-19-norcholesterol (NP-59), to visualize and quantify cholesterol uptake in steroidogenic tissues. These studies demonstrate that the uptake of these analogs is a reliable indicator of the cellular demand for cholesterol, particularly in tissues that actively synthesize steroid hormones. The uptake of NP-59 in women with hyperandrogenism, for example, has been shown to correlate with androgen secretion, reflecting the adrenal glands' use of cholesterol as a steroid precursor.
Once internalized, the trafficking of cholesterol analogs depends on their chemical form. Cholesteryl esters, the storage form of cholesterol, are hydrolyzed in lysosomes to release free cholesterol. Non-hydrolyzable cholesteryl ethers have been used as tracers to study the fate of cholesteryl esters. Research comparing the trafficking of cholesteryl esters and ethers has revealed differences in their transfer rates between lipoproteins, suggesting that ethers may not perfectly trace the metabolic fate of esters in all biological contexts.
The intracellular trafficking of fluorescently labeled cholesteryl esters, such as cholesteryl-BODIPY FL C12, has been visualized using confocal microscopy. In organisms like Paramecium, this analog is internalized via food vacuoles and also appears to enter through the plasma membrane. Following uptake, the fluorescent label is observed in various intracellular membranes and eventually accumulates in lipid storage droplets. This indicates a complex trafficking pathway from the cell periphery to internal storage compartments.
Interactive Data Table: Comparison of Cellular Uptake and Trafficking of Cholesterol Analogs
| Cholesterol Analog | Primary Uptake Mechanism | Key Trafficking Pathways | Primary Accumulation Site(s) |
|---|---|---|---|
| 131I-6β-iodomethyl-19-norcholesterol (NP-59) | Lipoprotein receptor-mediated endocytosis | Trafficking to steroidogenic compartments | Adrenal cortex, Ovaries |
| Cholesteryl-BODIPY FL C12 | Endocytosis (food vacuoles in Paramecium), Plasma membrane transport | Vesicular transport from plasma membrane and food vacuoles to intracellular membranes | Lipid storage droplets |
| [3H]Cholesteryl ethers | Lipoprotein receptor-mediated endocytosis | Slower transfer between lipoproteins compared to cholesteryl esters | Liver and other tissues metabolizing lipoproteins |
Subcellular Localization in Defined Cellular Compartments (e.g., Plasma Membrane, Endosomes, Lysosomes)
Following cellular uptake, Cholest-5-ene, 3-(iodo-125I)-, (3beta)- and its analogs are distributed among various subcellular compartments. The precise localization is typically determined through subcellular fractionation techniques, which separate organelles based on their size and density, followed by quantification of the radioisotope in each fraction.
A significant portion of cellular cholesterol resides in the plasma membrane , where it plays a critical role in regulating membrane fluidity and the function of membrane proteins. Studies on neuronal perikarya have shown that the plasma membrane-enriched fractions have a high cholesterol-to-phospholipid molar ratio (around 0.6), indicating a high concentration of cholesterol in this compartment.
Upon endocytosis, lipoprotein-associated cholesterol analogs are delivered to endosomes . In the acidic environment of late endosomes, lipoproteins are dissociated from their receptors. The cholesterol esters are then transported to lysosomes , where they are hydrolyzed by acid lipase (B570770) to yield free cholesterol. This free cholesterol is then transported out of the lysosome to other cellular compartments, including the endoplasmic reticulum and the plasma membrane.
The endoplasmic reticulum (ER) is another key site for cholesterol metabolism, where it is re-esterified for storage in lipid droplets. Subcellular fractionation studies have identified distinct cholesterol concentrations in different organellar membranes, as illustrated in the table below based on typical findings in mammalian cells.
Interactive Data Table: Typical Cholesterol Distribution in Subcellular Fractions
| Subcellular Fraction | Typical Cholesterol:Phospholipid Molar Ratio | Key Function in Cholesterol Homeostasis |
|---|---|---|
| Plasma Membrane | 0.5 - 0.6 | Regulation of membrane fluidity and protein function |
| Endosomes | Variable | Sorting and transport of internalized cholesterol |
| Lysosomes | Variable | Hydrolysis of cholesteryl esters |
| Microsomes (Endoplasmic Reticulum) | ~0.4 | Cholesterol synthesis and esterification |
| Mitochondria | ~0.2 | Steroid hormone synthesis (in specialized cells) |
| Nuclei | ~0.2 | Lower cholesterol content |
Modulation of Cellular Processes by Cholesterol Mimics (e.g., Probing Membrane Subdomains, Photoaffinity Probes)
Cholesterol mimics, including radioiodinated and photoactivatable analogs, are powerful tools for investigating the role of cholesterol in various cellular processes. One of their key applications is in the study of membrane subdomains , particularly lipid rafts. These cholesterol- and sphingomyelin-rich domains are thought to act as platforms for cell signaling and protein sorting. Fluorescent cholesterol analogs can be used to visualize these domains in living cells, providing insights into their dynamics and composition.
Photoaffinity probes , which are cholesterol analogs containing a photoactivatable group, have been instrumental in identifying cholesterol-binding proteins and mapping their interaction sites. Upon photoactivation, these probes form covalent bonds with nearby molecules, allowing for the identification of proteins that directly interact with cholesterol. For example, a novel photoreactive analog of cholesterol, 3α-(4-azido-3-[125I]iodosalicylic)-cholest-5-ene, has been used to label all four subunits of the nicotinic acetylcholine (B1216132) receptor, demonstrating a direct interaction between cholesterol and this ion channel. Further analysis revealed that the labeling occurred within the transmembrane segments of the receptor, defining the cholesterol-binding domain at the lipid-protein interface.
Advancements in Radiotracer Design and Preclinical Evaluation
Comparative Research Studies of Radiolabeled Cholestene Analogs (e.g., 125I, 131I, 18F)
Research into cholesterol-based radiotracers has involved the use of various isotopes, each with distinct properties that influence its suitability for specific imaging applications. The evolution from iodine-based to fluorine-based labels reflects a continuous effort to improve imaging quality and reduce radiation burden.
A notable example is the development of an 18F-labeled alternative to 6-beta-iodomethyl-19-norcholesterol (NP-59), which was traditionally labeled with Iodine-131. auntminnie.comauntminnie.com The original I-131 NP-59 tracer was effective but its use was limited due to high radiation doses. auntminnie.comauntminnie.com Researchers successfully synthesized an F-18 alternative, F-18 NP-59 (FNP-59), which demonstrated significantly lower radiation dosimetry in preclinical studies, particularly in the gonads and thyroid. auntminnie.com In rat models, F-18 FNP-59 showed an adrenal-to-liver uptake ratio of five to one at six hours post-injection, confirming its potential for imaging cholesterol metabolism with a more favorable safety profile. auntminnie.com This shift highlights a key advancement in radiotracer design, prioritizing lower radiation exposure without compromising imaging efficacy.
Similarly, other cholesterol analogs have been developed for imaging with Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), utilizing radioiodinated and radiofluorinated compounds to visualize cholesterol-rich tissues and pathologies. techlinkcenter.org
The choice of radionuclide is a critical decision in the design of a radiotracer, dictated by the research question and the imaging modality to be used. Key factors include the isotope's half-life, the type and energy of its emissions, and its availability.
For SPECT imaging, gamma-emitting isotopes are required. Commonly used isotopes in preclinical SPECT include Iodine-123 (123I), Iodine-125 (B85253) (125I), and Iodine-131 (131I). wikipedia.org These isotopes emit single gamma photons at characteristic energy levels, which allows for simultaneous imaging of different biological pathways if tracers are labeled with isotopes of different energies (multi-isotope imaging). wikipedia.org
PET imaging, conversely, utilizes positron-emitting isotopes like Fluorine-18 (B77423) (18F). A positron emitted from the nucleus travels a short distance before annihilating with an electron, producing two 511 keV gamma photons that travel in opposite directions. wikipedia.org This principle of coincidence detection in PET scanners generally leads to higher sensitivity compared to SPECT. nih.gov
The physical properties of these isotopes directly influence the experimental design. The longer half-life of 18F (nearly 110 minutes) is advantageous for studying biological processes that occur over several hours and allows for imaging after the injection, for instance during exercise stress tests. nih.gov In contrast, isotopes with shorter half-lives are suitable for dynamic studies that capture rapid physiological changes.
Table 1: Comparison of Isotopes Used in Cholestene Analog Labeling
| Isotope | Half-Life | Emission Type | Primary Photon Energy | Primary Imaging Modality | Key Research Advantage |
|---|---|---|---|---|---|
| Iodine-125 (¹²⁵I) | 59.4 days | Gamma | 35 keV | SPECT, Autoradiography | Long half-life suitable for long-term biodistribution studies and in vitro assays. |
| Iodine-131 (¹³¹I) | 8.02 days | Beta, Gamma | 364 keV | SPECT | Historically used, but higher energy and beta emission lead to greater radiation dose. auntminnie.comauntminnie.com |
| Fluorine-18 (¹⁸F) | 109.8 minutes | Positron | 511 keV | PET | Shorter half-life, higher sensitivity and resolution of PET imaging. wikipedia.orgnih.gov |
Preclinical Animal Model Development for Biodistribution and Pharmacokinetic Research
Preclinical research relies heavily on animal models to simulate human diseases and evaluate the in vivo performance of new radiotracers. mdpi.com For studying cholesterol metabolism and its associated pathologies, various rodent models are employed. nih.govglobalresearchonline.net
Mice and rats are the most frequently used models in preclinical research, accounting for the vast majority of animal procedures. mdpi.com To induce hypercholesterolemia, a condition characterized by high levels of lipids in the blood, animals may be fed high-fat or high-cholesterol diets. nih.govglobalresearchonline.net Genetically modified models are also common, such as mice deficient in apolipoprotein E (ApoE−/−) or the LDL receptor (LDLr−/−), which are prone to developing atherosclerosis and have significantly elevated plasma cholesterol levels. mdpi.comnih.gov These models are invaluable for studying how radiolabeled cholestene analogs distribute throughout the body and accumulate in target tissues like atherosclerotic plaques or the adrenal glands. techlinkcenter.orgnih.gov
Biodistribution studies typically involve administering the radiotracer to these animal models and, at various time points, collecting and weighing organs of interest to measure their radioactivity. nih.gov This ex vivo analysis provides a quantitative measure of tracer uptake in different tissues.
Non-invasive imaging techniques like PET and SPECT allow for the longitudinal study of biological processes within the same animal over time, providing insights into disease progression and response to therapy. ansto.gov.au
SPECT (Single-Photon Emission Computed Tomography) is a versatile functional imaging technique used to visualize the distribution of gamma-emitting radiotracers. wikipedia.organsto.gov.au Preclinical SPECT systems offer sub-millimeter resolution, which is superior to preclinical PET, and can perform fast dynamic imaging. wikipedia.org This makes it well-suited for detailed anatomical localization of tracers labeled with isotopes like 125I.
PET (Positron Emission Tomography) is a highly sensitive technique that provides quantitative, four-dimensional (3D space plus time) dynamic imaging. ansto.gov.au It is widely used to assess the efficacy of therapeutic interventions and validate new radiotracers for human translation. ansto.gov.au The development of PET tracers for cholesterol metabolism, such as 18F-Cholestify and F-18 FNP-59, represents a significant advancement, enabling the visualization of cholesterol clearance and trafficking in the brain and adrenal glands, respectively. auntminnie.comitnonline.com
Autoradiography is an ex vivo technique performed on tissue sections from an animal previously administered a radiotracer. It provides a high-resolution map of the radiotracer's distribution at a microscopic level, which can be correlated with the histology of the tissue. This method was used in the preclinical evaluation of 18F-Cholestify to confirm its selective uptake in specific, CYP46A-rich regions of the rodent brain. itnonline.com
A crucial aspect of preclinical radiotracer evaluation is establishing a strong correlation between in vivo imaging results and in vitro laboratory findings. mdpi.com This validation ensures that the signals detected by imaging techniques accurately reflect the underlying biological processes at the cellular and molecular levels.
For example, in vivo PET imaging might show high uptake of a tracer in a specific organ. This can be confirmed by sacrificing the animal, dissecting the organ, and measuring its radioactivity with a gamma counter (ex vivo biodistribution). nih.gov Further analysis can involve in vitro binding assays on tissue homogenates or cell cultures to determine the tracer's affinity and specificity for its target. nih.govnih.gov In the development of the PET tracer 18F-Cholestify, researchers found an excellent correlation between the PET signal observed in vivo in non-human primates and the protein expression levels measured by Western blot in post-mortem brain specimens. itnonline.com
Similarly, biodistribution studies that rely on tissue dissection are essential for accurately measuring tracer uptake in smaller tissues or those with low accumulation, which might be challenging to quantify precisely with in vivo imaging alone. nih.gov Discrepancies can sometimes arise between in vivo and in vitro data, often due to differences in tracer concentrations used in the different experimental settings. mdpi.com Therefore, a comprehensive approach that integrates data from multiple modalities is essential for a thorough preclinical evaluation. nih.gov
Methodological Considerations for Quantitative Research Imaging (e.g., Resolution, Sensitivity)
The goal of quantitative imaging is to derive accurate and reproducible numerical data from images, which is essential for applications like therapy planning and kinetic analysis. iaea.org Several methodological factors, including the physical limitations of the imaging system, must be considered to ensure the reliability of these measurements. iaea.org
Resolution refers to the ability of an imaging system to distinguish between two close points. In preclinical imaging, high spatial resolution is critical for accurately localizing radiotracer uptake within small anatomical structures in rodents. wikipedia.org Preclinical SPECT systems can achieve resolutions below one millimeter, which is generally better than the approximately one-millimeter resolution of preclinical PET systems. wikipedia.org
Sensitivity is the ability of a scanner to detect the radiation emitted from the tracer. PET is generally considered more sensitive than SPECT, allowing for the detection of smaller amounts of radiotracer. nih.gov This high sensitivity is a key advantage for detecting subtle biological changes and for studies where only a minimal amount of tracer can be administered.
Achieving accurate quantification requires compensating for physical effects that can degrade image quality, such as photon attenuation and scatter. ansto.gov.auiaea.org Modern imaging systems often incorporate CT (Computed Tomography) capabilities (PET/CT and SPECT/CT), which provide anatomical information used to correct for these effects and to more accurately define regions of interest for analysis. ansto.gov.au
Future Directions in Cholest 5 Ene, 3 Iodo 125i , 3beta Research
Development of Novel Radiolabeled Cholesterol Derivatives with Enhanced Biological Specificity
The evolution of radiolabeled cholesterol analogs is driven by the need for tracers with improved imaging characteristics and greater specificity for particular biological targets. While iodine-125 (B85253) (¹²⁵I) has been a valuable radionuclide, research is increasingly focused on developing derivatives labeled with positron-emitting radionuclides like fluorine-18 (B77423) (¹⁸F) for use in Positron Emission Tomography (PET), which offers higher sensitivity and resolution than SPECT imaging. umich.edusnmjournals.org
A significant area of development is the creation of analogs that can more accurately mimic the behavior of endogenous cholesterol and target specific enzymes or transport systems involved in its metabolism. nih.gov For instance, researchers have successfully synthesized [¹⁸F]FNP-59, a fluorine-18 labeled analog of NP-59 (a closely related radioiodinated cholesterol derivative), to improve image quality and diagnostic accuracy for adrenal gland evaluation. umich.edu This newer agent demonstrates the potential for significantly lower radiation exposure and allows for same-day imaging protocols, a substantial improvement over older, multi-day procedures. umich.eduauntminnie.com
Another promising avenue is the development of radioligands that target key enzymes in cholesterol metabolism. For example, novel ¹⁸F-labeled radioligands have been developed to image cholesterol 24-hydroxylase (CYP46A1), the primary enzyme for cholesterol elimination in the brain. acs.orgnih.gov These tracers, such as [¹⁸F]CHL2310, show high brain uptake and specificity, offering a noninvasive method to quantify cholesterol metabolism in the central nervous system and study its role in neurodegenerative diseases like Alzheimer's. acs.orgnih.gov
These advancements aim to overcome the limitations of earlier tracers by providing clearer images, reducing the radiation dose to the patient, and offering more precise insights into specific metabolic pathways. auntminnie.com
Table 1: Comparison of Selected Radiolabeled Cholesterol Derivatives
| Radiotracer | Radionuclide | Imaging Modality | Key Characteristics | Research Application |
|---|---|---|---|---|
| Cholest-5-ene, 3-(iodo-125I)-, (3beta)- | Iodine-125 | SPECT/Autoradiography | Established tracer for cholesterol uptake and metabolism studies. | Foundational studies of cholesterol transport and localization. |
| [¹⁸F]FNP-59 | Fluorine-18 | PET | Higher resolution and sensitivity compared to iodine-labeled agents; allows for same-day imaging. umich.eduauntminnie.com | Adrenal gland imaging, detecting conditions like primary aldosteronism. umich.eduauntminnie.com |
| [¹⁸F]Cholestify | Fluorine-18 | PET | Visualizes the enzyme CYP46A1, responsible for cholesterol degradation in the brain. itnonline.comsnmjournals.org | Studying brain cholesterol metabolism in neurodegenerative diseases. itnonline.comsnmjournals.org |
| [¹⁸F]CHL2310 | Fluorine-18 | PET | High potency and specificity for CYP46A1 with a novel chemical scaffold. acs.orgnih.gov | Noninvasive quantification of cholesterol metabolism in the CNS. nih.gov |
| Zirconium-89 labeled HDL | Zirconium-89 | PET | Allows for in vivo imaging of High-Density Lipoprotein (HDL) behavior and plaque targeting. nih.gov | Studying HDL's role in reverse cholesterol transport and atherosclerosis. nih.gov |
Integration with Advanced Imaging Modalities for Deeper Mechanistic Insights in Research
The synergy between novel radiolabeled cholesterol derivatives and advanced imaging platforms like PET is revolutionizing the study of cholesterol dynamics in vivo. PET offers significant advantages over traditional SPECT, including approximately 100-fold greater sensitivity, higher spatial resolution, and the ability to perform quantitative analysis. nih.gov This allows for more precise tracking of cholesterol metabolism and provides deeper mechanistic insights.
The integration of PET with computed tomography (PET/CT) or magnetic resonance imaging (PET/MRI) further enhances research capabilities. nih.govresearchgate.net These hybrid modalities provide both functional data from the PET tracer and detailed anatomical information from CT or MRI, allowing for the precise localization of metabolic activity within tissues and organs. For example, researchers have used PET/CT to image high-density lipoprotein (HDL) nanoparticles in various atherosclerosis models, visualizing their accumulation in atherosclerotic plaques and targeting of macrophages. nih.gov
This multimodal approach is crucial for:
Improved Diagnostic Accuracy: Resolving equivocal findings from SPECT studies, especially in challenging cases. nih.gov
Quantitative Analysis: Enabling the precise measurement of tracer uptake and metabolic rates in specific regions of interest.
Translational Research: Bridging the gap between preclinical animal models and human studies by providing comparable, high-quality imaging data. snmjournals.org
The development of PET tracers like [¹⁸F]Cholestify for brain cholesterol metabolism represents a significant leap forward, as no validated methods were previously available to visualize this process non-invasively. itnonline.comsnmjournals.org Such tools are foundational for new image-guided clinical trials to study neurodegenerative and neurological disorders. itnonline.com
Expanding Applications as Research Probes in Emerging Biological Pathways and Disease Models
The utility of radiolabeled cholesterol probes is expanding beyond their traditional applications. Researchers are now using these tools to investigate cholesterol's role in more complex and newly emerging areas of biology and medicine.
Lipid Rafts and Membrane Dynamics: Cholesterol is a critical component of lipid rafts, which are specialized microdomains within the cell membrane that serve as organizing centers for signaling molecules. aps.orgnih.govnih.gov The precise organization and behavior of cholesterol within these rafts are subjects of intense investigation. aps.orgarxiv.orgcins.ca Radiolabeled cholesterol analogs can be employed to trace the movement and localization of cholesterol within these dynamic structures, helping to elucidate their role in processes like signal transduction and protein sorting.
Neurodegenerative Diseases: Dysregulation of cholesterol homeostasis in the brain has been strongly implicated in the pathology of neurodegenerative conditions such as Alzheimer's, Parkinson's, and Huntington's disease. acs.org The development of PET radioligands that can cross the blood-brain barrier and target specific enzymes like CYP46A1 allows for the direct, noninvasive study of these processes in living subjects. acs.orgnih.govitnonline.com This opens up new possibilities for understanding disease mechanisms, identifying biomarkers, and evaluating the efficacy of novel therapies.
Cardiovascular Disease and Atherosclerosis: While the role of cholesterol in atherosclerosis is well-established, advanced radiotracers are providing a more detailed picture. PET imaging with agents that track cholesterol uptake or HDL particles can visualize and quantify key pathological processes within atherosclerotic plaques, such as macrophage activity. snmjournals.orgnih.gov This provides a powerful tool for studying disease progression and the effects of new lipid-lowering therapies. nih.govresearchgate.net
Computational and In Silico Modeling Approaches for Steroid Interactions and Design
Computational and in silico methods are becoming indispensable tools in the design and development of the next generation of radiolabeled steroids. researchgate.net These approaches accelerate the discovery process by predicting the properties and interactions of novel compounds before they are synthesized, saving significant time and resources. ajbls.comnih.gov
Key computational techniques include:
Molecular Docking: This method predicts how a molecule (ligand) will bind to the active site of a target protein, such as an enzyme or receptor. researchgate.net It is used to screen large virtual libraries of compounds to identify promising candidates with high binding affinity. nih.gov
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This model can then be used to design new molecules with enhanced specificity and activity. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations model the movement and interaction of atoms and molecules over time. escholarship.org This provides insight into the flexibility of both the target protein and the ligand, leading to a more accurate understanding of their binding dynamics. escholarship.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. nih.gov These models can predict the efficacy of newly designed molecules and help optimize their properties.
These in silico methods have been successfully applied to design novel inhibitors for targets like the cholesteryl ester transfer protein (CETP), a key enzyme in cholesterol metabolism. nih.gov By modeling interactions at the molecular level, researchers can rationally design radiolabeled cholesterol derivatives with improved properties, such as higher target affinity, better pharmacokinetic profiles, and reduced off-target binding. frontiersin.org This computational-driven approach is crucial for accelerating the development of highly specific and effective probes for research and potential diagnostic applications. nih.govmdpi.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
